3-Azido-1-propylpyrrolidine-2,5-dione
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Overview
Description
3-Azido-1-propylpyrrolidine-2,5-dione: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The azido group in this compound introduces unique reactivity, making it a valuable intermediate in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion (N₃⁻) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, azidation, and purification through crystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophiles: Sodium azide (NaN₃) for azidation reactions.
Catalysts: Palladium on carbon (Pd/C) for reduction reactions.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products:
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Chemistry: 3-Azido-1-propylpyrrolidine-2,5-dione is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Pyrrolidine derivatives are known for their biological activities, including enzyme inhibition and receptor modulation .
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Azido-1-propylpyrrolidine-2,5-dione and its derivatives often involves the interaction with biological targets such as enzymes and receptors. The azido group can be converted to an amine, which can then form hydrogen bonds or ionic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Lacks the azido group but shares the core structure.
3-Chloro-1-propylpyrrolidine-2,5-dione: Similar structure with a chloro group instead of an azido group.
3-Hydroxy-1-propylpyrrolidine-2,5-dione: Contains a hydroxy group instead of an azido group.
Uniqueness: The presence of the azido group in 3-Azido-1-propylpyrrolidine-2,5-dione introduces unique reactivity that is not present in its analogs. This makes it a versatile intermediate for further chemical modifications and applications .
Properties
CAS No. |
674283-29-5 |
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Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-azido-1-propylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-11-6(12)4-5(7(11)13)9-10-8/h5H,2-4H2,1H3 |
InChI Key |
VYXPPHCBLWFZBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)N=[N+]=[N-] |
Origin of Product |
United States |
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